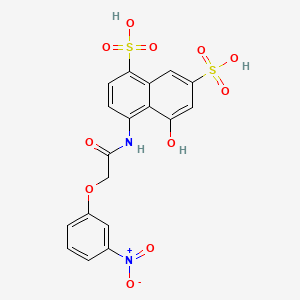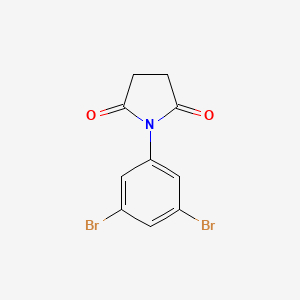
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- is a chemical compound with the molecular formula C10H7Br2NO2. It is known for its unique structure, which includes a pyrrolidinedione ring substituted with a 3,5-dibromophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- typically involves the reaction of 3,5-dibromobenzoyl chloride with succinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrolidinedione ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- involves its interaction with cellular components. It can induce apoptosis in cancer cells by activating both extrinsic and intrinsic apoptotic pathways. This includes the activation of caspases and the modulation of proteins involved in cell survival and death. The compound also affects autophagy, invasion, and metastasis-related proteins, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,5-pyrrolidinedione: Shares the pyrrolidinedione core but with a single bromine atom.
2,5-Pyrrolidinedione, 1-(3-nitrophenyl)-: Similar structure with a nitro group instead of bromine atoms
Uniqueness
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- is unique due to the presence of two bromine atoms on the phenyl ring, which enhances its reactivity and potential biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .
Eigenschaften
CAS-Nummer |
27746-70-9 |
|---|---|
Molekularformel |
C10H7Br2NO2 |
Molekulargewicht |
332.98 g/mol |
IUPAC-Name |
1-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 |
InChI-Schlüssel |
WAGQACWCKJRRQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


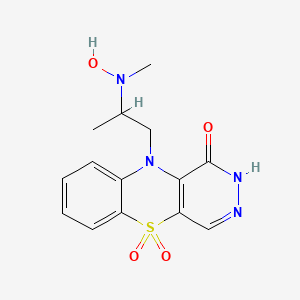
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
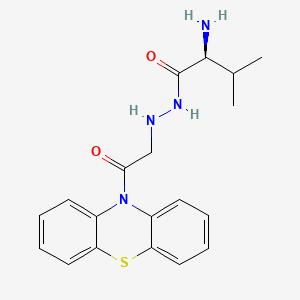


![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
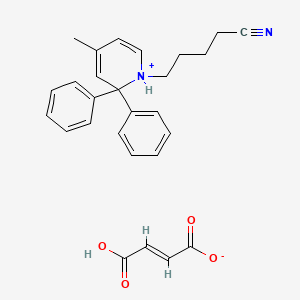
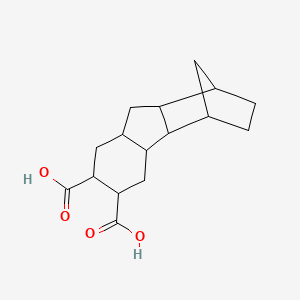
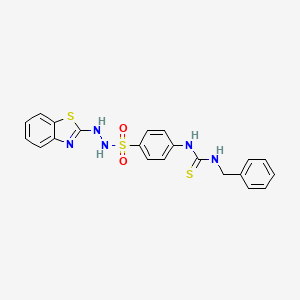
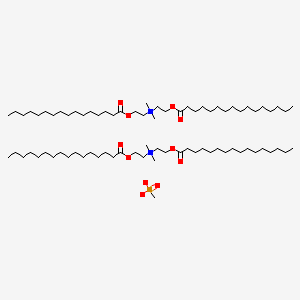
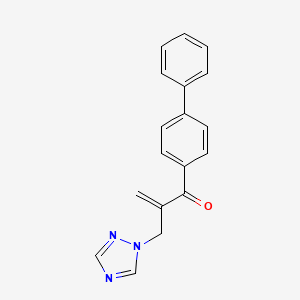
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)

